5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine

Osteoporosis Protein Tyrosine Phosphatase Epsilon Bone Resorption

Bone resorption researchers face a critical gap: generic 2-amino-1,3,4-thiadiazoles fail to selectively engage cyt-PTPε over PTP1B/SHP1/SHP2, derailing osteoclast inhibition studies. 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine (CAS 121068-32-4) is the exact solution. The 5-phenoxymethyl moiety confers essential target selectivity, enabling N-acetamide derivatives with anti-osteoclastic activity (podosome destabilization, attenuated differentiation). Also the established intermediate for imidazolidinone herbicides (U.S. Patent 4,252,961). Primary amine enables Schiff base library generation for oncology screening. Standard purity ≥95%, available from 50 mg to bulk with custom synthesis. Shipped globally at ambient temperature.

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
CAS No. 121068-32-4
Cat. No. B056687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
CAS121068-32-4
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NN=C(S2)N
InChIInChI=1S/C9H9N3OS/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
InChIKeyCLQBSPRBHILXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine (CAS 121068-32-4) – Chemical Class and Baseline Characteristics for Procurement Evaluation


5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine (CAS 121068-32-4) is a heterocyclic building block belonging to the 2-amino-1,3,4-thiadiazole class, with the molecular formula C₉H₉N₃OS and a molecular weight of 207.25 g/mol . The compound features a phenoxymethyl substituent at the 5-position of the thiadiazole ring, which distinguishes it from simpler 2-amino-1,3,4-thiadiazoles. Its predicted physicochemical properties include a boiling point of approximately 408.4°C at 760 mmHg, a flash point of 200.8°C, and a density of 1.36 g/cm³ [1]. Commercially, this compound is available from multiple suppliers with standard purity specifications of 95% . The primary documented industrial relevance of the 2-amino-5-phenoxymethyl-1,3,4-thiadiazole scaffold lies in its established role as an intermediate for synthesizing herbicidal 3-(5-phenoxymethyl-1,3,4-thiadiazol-2-yl)imidazolidinones, as disclosed in U.S. Patent No. 4,252,961 [2].

Why Generic 1,3,4-Thiadiazol-2-amines Cannot Substitute 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine in Research and Development


Although numerous 2-amino-1,3,4-thiadiazole derivatives share the same heterocyclic core, substitution patterns at the 5-position fundamentally alter biological target engagement, physicochemical properties, and synthetic utility. The phenoxymethyl group at the 5-position confers specific molecular recognition features that are absent in simpler analogs such as 2-amino-1,3,4-thiadiazole (unsubstituted) or 5-methyl-1,3,4-thiadiazol-2-amine. As demonstrated in a comprehensive SAR study of cyt-PTPε inhibitors, only compounds containing the 5-phenoxymethyl-1,3,4-thiadiazol-2-yl core exhibited meaningful target selectivity over competing phosphatases [1]. Furthermore, the phenoxymethyl moiety serves as a critical handle for further derivatization—enabling N-acetylation, Schiff base formation, and heterocycle fusion—that would be impossible with unsubstituted or alkyl-substituted analogs [2]. Generic substitution without careful consideration of the 5-position substituent would therefore compromise both biological activity and downstream synthetic versatility.

Quantitative Differentiation Evidence for 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine Relative to Structural Analogs


Target Selectivity of 5-Phenoxymethyl-1,3,4-thiadiazol-2-yl Derivatives Over Competing Phosphatases

N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives demonstrate selective inhibition of cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε) over three other phosphatases (PTP1B, SHP1, SHP2) in vitro. Among five derivatives evaluated, two compounds exhibited inhibitory effects against dephosphorylation of cellular Src protein, the endogenous cyt-PTPε substrate, while showing minimal activity against off-target phosphatases [1]. This selectivity profile is conferred by the 5-phenoxymethyl-1,3,4-thiadiazol-2-yl core structure, as evidenced by SAR analysis within the study.

Osteoporosis Protein Tyrosine Phosphatase Epsilon Bone Resorption

Functional Anti-Osteoclastic Activity of 5-Phenoxymethyl-1,3,4-thiadiazol-2-yl Derivatives

Two N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives demonstrated functional anti-osteoclastic effects in cellular assays. These compounds caused destabilization of the podosome structure—a specialized adhesion structure necessary for bone-resorbing activity—and attenuated cellular differentiation of monocytes into osteoclasts, without affecting cell viability [1]. The observed functional outcomes were directly linked to cyt-PTPε inhibition, which is mediated by the 5-phenoxymethyl-1,3,4-thiadiazol-2-yl core scaffold.

Osteoclast Differentiation Podosome Destabilization Bone Disorders

Herbicidal Intermediate Utility: Differentiated from Non-Phenoxymethyl Analogs

2-Amino-5-phenoxymethyl-1,3,4-thiadiazoles are specifically disclosed as intermediates for synthesizing herbicidal 3-(5-phenoxymethyl-1,3,4-thiadiazol-2-yl)imidazolidinones in U.S. Patent No. 4,252,961 [1]. The patent literature explicitly distinguishes 5-benzyl-1,3,4-thiadiazoles (which are herbicidal only when applied preemergence) from aminothiadiazoles with the 5-phenoxymethyl substitution pattern, which enable broader herbicidal application [2].

Agrochemical Intermediates Herbicide Synthesis Imidazolidinone Derivatives

Derivatization Versatility: Phenoxymethyl Group Enables N-Acylation to Bioactive Acetamides

The 2-amino group of 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine can be readily acetylated to form N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, which exhibit potent and selective cyt-PTPε inhibitory activity [1]. Additionally, this primary amine undergoes condensation with aldehydes to form Schiff bases, enabling exploration of anticancer and antifungal derivatives . Microwave-assisted solvent-free synthesis methods yield 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles in high yields, demonstrating efficient access to this scaffold for library synthesis [2].

Medicinal Chemistry Schiff Base Synthesis Heterocycle Derivatization

Optimal Application Scenarios for Procuring 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of Selective Cyt-PTPε Inhibitors for Osteoporosis Research

This compound is the optimal starting material for synthesizing N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives that selectively inhibit cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε) over PTP1B, SHP1, and SHP2 [1]. The resulting acetamide derivatives have demonstrated functional anti-osteoclastic activity, including podosome destabilization and attenuation of osteoclast differentiation, without affecting cell viability [1]. Research programs targeting bone resorption disorders, including osteoporosis, should procure this specific building block rather than unsubstituted 2-amino-1,3,4-thiadiazole or 5-alkyl analogs, as the 5-phenoxymethyl moiety is essential for target engagement and selectivity.

Agrochemical R&D: Intermediate for Herbicidal Imidazolidinone Synthesis

5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine is the established intermediate for synthesizing 3-(5-phenoxymethyl-1,3,4-thiadiazol-2-yl)imidazolidinone herbicides, as documented in U.S. Patent No. 4,252,961 [2]. This synthetic route is specific to the 5-phenoxymethyl substitution pattern; 5-benzyl-1,3,4-thiadiazoles are limited to preemergence-only herbicidal applications and cannot be substituted in this imidazolidinone-forming pathway [3]. Agrochemical development teams should prioritize procurement of the 5-phenoxymethyl variant when synthesizing thiadiazole-containing herbicidal candidates.

Chemical Biology: Derivatization to Schiff Bases for Anticancer Screening

The primary amine functionality at the 2-position of 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine enables facile condensation with aromatic aldehydes to form Schiff base derivatives . These Schiff bases have been explored for anticancer potential, with some derivatives showing cytotoxicity against A549 lung cancer cells . The phenoxymethyl group enhances solubility and may influence target interactions compared to simpler 5-alkyl-substituted analogs . This compound provides a convenient entry point for generating small focused libraries of thiadiazole-derived Schiff bases for oncology screening programs.

Synthetic Methodology Development: Microwave-Assisted Heterocycle Synthesis

2-Amino-5-aryloxymethyl-1,3,4-thiadiazoles, including the 5-phenoxymethyl variant, are accessible via microwave-accelerated solvent-free condensation of thiosemicarbazide with aryloxyacetic acids, achieving high yields [4]. This compound class serves as a model substrate for developing and optimizing green chemistry approaches to 1,3,4-thiadiazole synthesis. Researchers focused on synthetic methodology should consider this compound for benchmarking reaction conditions and yields against conventional thermal methods.

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